molecular formula C14H18FN5O4S B15306588 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide,aceticacid

4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide,aceticacid

Cat. No.: B15306588
M. Wt: 371.39 g/mol
InChI Key: ATJOKUFBNNMQES-UHFFFAOYSA-N
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Description

The compound 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid is a versatile material used in various scientific research fields. Its unique structure enables it to be applied in drug synthesis, molecular biology studies, and catalysis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid typically involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the fluorobenzene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In molecular biology, the compound can be used as a probe or marker due to its specific binding properties. It can help in studying biological pathways and interactions.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound can be used in catalysis reactions, enhancing the efficiency of chemical processes.

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition or activation of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid
  • 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid has a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it valuable in various scientific research applications.

Properties

Molecular Formula

C14H18FN5O4S

Molecular Weight

371.39 g/mol

IUPAC Name

acetic acid;4-[(1-ethylimidazol-4-yl)sulfonylamino]-3-fluorobenzenecarboximidamide

InChI

InChI=1S/C12H14FN5O2S.C2H4O2/c1-2-18-6-11(16-7-18)21(19,20)17-10-4-3-8(12(14)15)5-9(10)13;1-2(3)4/h3-7,17H,2H2,1H3,(H3,14,15);1H3,(H,3,4)

InChI Key

ATJOKUFBNNMQES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=N)N)F.CC(=O)O

Origin of Product

United States

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